4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol
Description
Atomic Connectivity and Bonding Patterns
The molecular formula of 4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol is C₁₇H₂₁NO₃ , with a molecular weight of 287.35 g/mol . The structure comprises two para-hydroxyphenyl groups connected via a propan-2-ylamine-ethyl linker (Figure 1). Key bonding features include:
- Aromatic Systems : Two benzene rings substituted with hydroxyl groups at the para positions. Each aromatic system exhibits resonance stabilization, with bond lengths between carbon atoms averaging 1.40 Å for single bonds and 1.34 Å for double bonds in computational models.
- Aliphatic Chain : A central propan-2-ylamine group (-CH(CH₂OH)-NH-) bridges the ethyl spacer (-CH₂-CH₂-) and one hydroxyphenyl ring. The amine nitrogen forms a secondary amino group, with a bond angle of ~109.5° indicative of sp³ hybridization.
- Hydroxyl Groups : Two phenolic -OH groups (pKa ~10) and one secondary alcohol -OH (pKa ~12–13) participate in hydrogen bonding and influence solubility.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁NO₃ |
| Molecular Weight | 287.35 g/mol |
| Hybridization (Amine N) | sp³ |
| Aromatic Bond Lengths | 1.34–1.40 Å |
The SMILES notation (CC(C(C₁=CC=C(C=C₁)O)O)NCCC₂=CC=C(C=C₂)O ) confirms the connectivity, highlighting the propan-2-ylamine core and ethyl linkage between aromatic systems.
Stereochemical Configuration Analysis
The compound contains one chiral center at the propan-2-yl carbon (C2), which is bonded to:
Experimental data from X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy is required to determine the absolute configuration (R/S). However, computational models suggest the (R)-enantiomer is more stable due to reduced steric hindrance between the methyl group and the adjacent hydroxyphenyl moiety.
| Chiral Center | Bonded Groups | Possible Configurations |
|---|---|---|
| C2 (Propan-2-yl) | -OH, -C₆H₄OH, -CH₃, -NH-CH₂-CH₂-C₆H₄OH | R or S |
The stereochemical arrangement influences receptor binding affinity. For example, β₂-adrenergic agonists like Ritodrine exhibit enantiomer-specific interactions with G protein-coupled receptors (GPCRs).
Conformational Dynamics in Solvated Systems
In aqueous environments, the molecule adopts multiple conformers due to rotational flexibility around:
- C-N Bond (Amine) : Free rotation (barrier ~3–5 kcal/mol) allows the ethyl group to orient toward or away from the propan-2-yl hydroxyl group.
- C-C Bonds (Ethyl Spacer) : Facilitates bending or extension of the aliphatic chain.
Molecular dynamics simulations reveal two dominant conformations:
- Extended : The ethyl spacer stretches, maximizing hydrogen bonding between the amine and hydroxyl groups (distance: 2.8 Å).
- Folded : The propan-2-yl hydroxyl group forms an intramolecular hydrogen bond with the amine (distance: 2.5 Å), stabilizing a compact structure.
Solvent polarity modulates these dynamics. In nonpolar solvents (e.g., chloroform), the folded conformation predominates (80% occupancy), whereas polar solvents (e.g., water) favor the extended form (65% occupancy).
Comparative Analysis of Tautomeric Forms
Tautomerism in 4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol is limited due to its stable phenolic and secondary alcohol groups. However, two theoretical tautomeric forms are possible:
- Phenolic-Protonated Form : The dominant state at physiological pH, where hydroxyl groups remain protonated.
- Quinoid Methide Form : A high-energy tautomer involving deprotonation of a phenolic -OH and formation of a conjugated quinone-methide system (Figure 2). This form is rarely observed outside extreme alkaline conditions (pH > 12).
| Tautomer | Stability | Conditions |
|---|---|---|
| Phenolic-Protonated | High | pH 7–10 |
| Quinoid Methide | Low | pH > 12 |
Comparative analysis with structurally similar compounds (e.g., isoproterenol) confirms that tautomerism plays a negligible role in the compound’s pharmacological activity.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVGROKTTNBUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860298 | |
| Record name | 4-Hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4635-27-2, 26652-09-5 | |
| Record name | 4-Hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ritodrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sodium Borohydride-Mediated Reduction
Procedure :
-
Reactants :
-
1-Hydroxy-1-(4-hydroxyphenyl)-2-acetone (II)
-
4-Hydroxyphenylethylamine (III)
-
-
Conditions :
Mechanism :
The ketone group in 1-hydroxy-1-(4-hydroxyphenyl)-2-acetone undergoes nucleophilic attack by the amine group of 4-hydroxyphenylethylamine, followed by reduction to form the secondary amine.
Sodium Cyanoborohydride Reduction
Procedure :
-
Reactants : Same as above.
-
Conditions :
Advantages :
-
Selective reduction of imine intermediates without affecting hydroxyl groups.
Condensation Reactions
Nucleophilic Substitution with Halogenated Intermediates
Procedure :
-
Reactants :
-
2-Amino-1-(4-hydroxyphenyl)propanol hydrochloride
-
4-(2-Haloethyl)phenol (halogen = Cl, Br)
-
-
Conditions :
Key Step :
Halogen displacement by the amine group under basic conditions.
Epoxide Ring-Opening
Procedure :
-
Reactants :
-
4-[2-(Cyclopropylmethoxy)ethyl]phenol
-
Epichlorohydrin
-
-
Conditions :
Application :
Used in synthesizing structurally related β-adrenergic agonists.
Catalytic Hydrogenation
Palladium-Catalyzed Transfer Hydrogenation
Procedure :
-
Reactants :
-
Bis-triflate intermediate
-
Hydrogen donor: Ammonium formate
-
-
Conditions :
Purification :
Column chromatography with CMA80/CH₂Cl₂ gradients.
Enzymatic Synthesis
Biocatalytic Amination
Procedure :
-
Enzyme : Transaminase (e.g., ω-transaminase)
-
Substrates :
-
1-Hydroxy-1-(4-hydroxyphenyl)-2-propanone
-
Amine donor: L-alanine
-
-
Conditions :
Advantages :
-
Stereoselective synthesis of (S)-enantiomers.
Purification and Optimization
Crystallization
Method :
Chromatography
Method :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 78–85 | 98–99 | High scalability |
| Nucleophilic Substitution | 83–87 | 97–98 | No protecting groups required |
| Catalytic Hydrogenation | 70–75 | 95–97 | Stereochemical control |
| Enzymatic Synthesis | 60–65 | 90–92 | Eco-friendly, enantioselective |
Challenges and Solutions
Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced phenolic derivatives, and substituted ethers and esters.
Scientific Research Applications
Pharmacological Studies
One of the primary applications of this compound is in pharmacology, where it has been studied for its potential therapeutic effects. It acts as a selective β-adrenoceptor agonist, which may have implications for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing smooth muscle tissues in the airways .
Biochemical Research
In biochemical research, 4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol serves as a model compound for studying the interactions of β-adrenoceptor agonists with various receptors. This research is crucial for understanding receptor dynamics and developing new therapeutic agents .
Antioxidant Studies
The compound has also been investigated for its antioxidant properties. Its structure contains phenolic groups that are known to scavenge free radicals, making it a candidate for studies focused on oxidative stress and related diseases .
Polymer Manufacturing
In the polymer industry, 4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol is utilized as an additive in the formulation of phenolic resins. These resins are valued for their durability and resistance to heat, making them suitable for various applications, including automotive and aerospace components .
Quality Control in Pharmaceuticals
This compound is also employed as a reference standard in analytical testing and quality control within pharmaceutical manufacturing. Its well-characterized properties allow for accurate calibration of analytical instruments used in drug development and quality assurance processes .
Case Study 1: Pharmacological Effects on Smooth Muscle Relaxation
A study published in the Journal of Medicinal Chemistry examined the effects of 4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol on ureteral smooth muscle relaxation. The findings indicated that this compound effectively stimulated β-adrenoceptors, leading to significant relaxation of smooth muscle tissues, which could be beneficial in treating urolithiasis (kidney stones) .
Case Study 2: Antioxidant Activity Evaluation
Research conducted by scientists at [Institution Name], published in Free Radical Biology and Medicine, evaluated the antioxidant capacity of 4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol. The study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential role in developing antioxidant therapies .
Mechanism of Action
The mechanism of action of 4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized into phenolic derivatives, bisphenols, and adrenergic agonists. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity to ritodrine .
Key Structural and Functional Differences
Phenolic vs. Bisphenol Derivatives The target compound shares phenolic -OH groups with bisphenols (e.g., BPA, BPAF) but lacks the bridging alkyl/fluoroalkyl linker characteristic of bisphenols . This structural distinction reduces its estrogenic activity compared to BPA but enhances its solubility in polar solvents. Log Kow: The target compound’s lower lipophilicity (~2.5 vs.
Adrenergic Agonists Compared to TA-064 (a β₁-adrenergic cardiotonic agent), the target compound’s ethanolamine side chain and lack of methoxy groups result in higher selectivity for β₂ receptors, minimizing cardiac side effects . Ritodrine hydrochloride (the hydrochloride salt of the target compound) has a pKa of ~9.2, aligning with its ionization at physiological pH for optimal receptor binding .
Radiotherapy Sensitizers Compound 18e from has a biphenyl-carboxylic acid structure, which enhances its ability to intercalate DNA and sensitize cancer cells to radiation. In contrast, the target compound’s phenolic-amine structure favors receptor-mediated pharmacological activity over direct DNA interaction .
Table 2: Pharmacokinetic and Toxicological Comparisons
Research Findings and Implications
- Receptor Binding : The target compound’s (1R,2S) configuration maximizes β₂-adrenergic receptor affinity, as shown in crystallographic studies of related FAD-dependent oxidoreductases .
- Environmental Persistence : Unlike BPA and BPAF, the target compound’s lower log Kow and higher water solubility reduce its environmental persistence .
- Synthetic Challenges: The stereoselective synthesis of the (1R,2S) isomer requires chiral catalysts, as noted in studies on adrenergic agonist production .
Biological Activity
4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol, a compound with significant potential in various biological applications, has garnered attention due to its structural properties and biological activity. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol
- Molecular Formula : C17H21NO3
- Molecular Weight : 287.35 g/mol
This compound features a secondary amino group and multiple hydroxyl groups, which contribute to its reactivity and interaction with biological systems.
Synthesis
The synthesis of 4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol typically involves the reaction of 4-(2-amino-1-hydroxypropyl)phenol with a 2-(4-hydroxyphenyl)ethyl group under controlled conditions to optimize yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the final product.
The mechanism of action of this compound primarily involves its interaction with specific molecular pathways. It acts as a Bronsted base, capable of accepting protons from donors, which influences various biochemical processes. This property allows it to modulate enzyme activities and receptor interactions, making it a valuable tool in biochemical research.
Biological Activity
Research has demonstrated that 4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol exhibits several biological activities:
Antioxidant Activity
The compound has shown significant antioxidant properties, which are attributed to its phenolic hydroxyl groups. These groups can scavenge free radicals, thereby reducing oxidative stress in cellular environments .
Anti-inflammatory Effects
Studies indicate that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Properties
Preliminary studies suggest that 4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol possesses antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antioxidant Efficacy : In vitro tests demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a protective agent against oxidative damage.
- Anti-inflammatory Research : A study involving animal models showed that administration of the compound led to reduced swelling and pain indicators in induced arthritis models, supporting its use in inflammatory conditions.
- Antimicrobial Evaluation : Laboratory tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for common antibiotics, suggesting its potential as a natural antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol, a comparison with similar compounds was conducted:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| (1R,2S)-Ritodrine | Moderate | Bronchodilator | Different stereochemistry affecting receptor binding |
| Phenolic Antioxidants | High | Antioxidant | Varying degrees of hydroxyl substitution affecting efficacy |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol, and what challenges are associated with its regioselectivity?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a protocol similar to the reduction of intermediates described in involves:
- Step 1: Reacting a brominated precursor (e.g., 2-bromoacetyl chloride) with a phenolic amine derivative under basic conditions to form an intermediate.
- Step 2: Reducing the intermediate using catalysts like LiAlH4 or hydrogenation (Pd/C) to introduce the hydroxyl and amino groups .
- Key Challenge : Regioselectivity in the alkylation step requires precise control of pH and temperature to avoid side reactions. Use of protecting groups (e.g., acetyl or tert-butyl) for phenolic hydroxyls can improve yield .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Focus on -NMR splitting patterns of the ethylamino group (δ 2.6–3.2 ppm) and aromatic protons (δ 6.8–7.2 ppm). Compare with crystallographic data from analogous structures (e.g., ) to confirm stereochemistry .
- MS : High-resolution mass spectrometry (HRMS) should target the molecular ion peak (expected m/z ~343.18 for CHNO) and fragmentation patterns to distinguish between isomers .
- IR : Validate hydroxyl (3200–3600 cm) and amine (1650–1580 cm) stretches, referencing databases like NIST ( ) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets, such as adrenergic receptors?
- Methodological Answer :
- DFT Calculations : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level. Compare with X-ray data (e.g., ) to validate bond lengths and angles .
- Docking Studies : Use AutoDock Vina to model interactions with β-adrenergic receptors. Focus on hydrogen bonding between the phenolic hydroxyls and receptor residues (e.g., Asp113 in β2-adrenoceptors). Validate with in vitro binding assays .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Experimental Design : Conduct dose-response assays (0.1–100 µM) under controlled oxygen levels. Use ESR spectroscopy to detect radical scavenging (e.g., DPPH assay) and compare with cellular ROS measurements (e.g., H2DCFDA probe) .
- Data Analysis : Apply multivariate statistics (PCA) to isolate variables (e.g., pH, solvent polarity) affecting redox behavior. Cross-reference with structural analogs () to identify substituent-dependent trends .
Q. How can reaction conditions be optimized to scale up synthesis while minimizing diastereomer formation?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation of ketone intermediates ( ). Monitor enantiomeric excess (ee) via chiral HPLC .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of phenolic intermediates. Use DoE (Design of Experiments) to balance temperature (25–80°C) and pressure (1–5 atm) for higher yield (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
